Product packaging for Diethyl 2-methyl-2-(4-nitrophenyl)malonate(Cat. No.:CAS No. 61881-49-0)

Diethyl 2-methyl-2-(4-nitrophenyl)malonate

Cat. No.: B3054772
CAS No.: 61881-49-0
M. Wt: 295.29 g/mol
InChI Key: MOUBYACUXWWHSC-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-2-(4-nitrophenyl)malonate (CAS 61881-49-0) is a high-purity synthetic building block with significant utility in organic chemistry and drug discovery research. This compound, with a molecular formula of C14H17NO6 and a molecular weight of 295.29 g/mol, features a malonate ester core disubstituted with a methyl group and a 4-nitrophenyl group, creating a sterically congested quaternary carbon center . Malonate esters are renowned as versatile reagents primarily used in the formation of carbon-carbon bonds . The acidity of the α-hydrogens flanked by two electron-withdrawing ester groups allows for easy deprotonation to form a stable enolate, which can undergo alkylation to introduce new substituents . A key strategic feature of this compound is the 4-nitrophenyl moiety. The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amino group (-NH₂), transforming it from an electron-withfdrawing to an electron-donating functionality . This transformation provides researchers with a handle to dramatically alter the electronic properties of the molecule and access valuable aniline intermediates, which are pivotal in the synthesis of dyes, pharmaceuticals, and agrochemicals . The presence of the ester groups means the compound can be hydrolyzed to the dicarboxylic acid and subsequently decarboxylated upon heating to produce substituted acetic acids . This makes this compound a synthetic equivalent of the -CH(CH3)(C6H4NO2)COOH synthon. Its specific molecular structure makes it a potent precursor for constructing complex frameworks, including 3,3-disubstituted oxindoles via tandem reduction-lactamization reactions, where the nitro group is reduced to an amine that then intramolecularly cyclizes onto an ester . This product is intended for research applications and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO6 B3054772 Diethyl 2-methyl-2-(4-nitrophenyl)malonate CAS No. 61881-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-methyl-2-(4-nitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-4-20-12(16)14(3,13(17)21-5-2)10-6-8-11(9-7-10)15(18)19/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUBYACUXWWHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495427
Record name Diethyl methyl(4-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61881-49-0
Record name Diethyl methyl(4-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Optimized Protocols for Diethyl 2 Methyl 2 4 Nitrophenyl Malonate

Classical Alkylation Approaches

Classical synthesis of Diethyl 2-methyl-2-(4-nitrophenyl)malonate relies on the stepwise introduction of alkyl groups to the diethyl malonate backbone. This method hinges on the generation of a nucleophilic enolate from diethyl malonate, which then attacks electrophilic alkyl halides.

Sequential Deprotonation and Alkylation of Diethyl Malonate

The foundational method for preparing this compound involves a sequential, two-step alkylation of diethyl malonate. The first step is the deprotonation of diethyl malonate using a suitable base, typically sodium ethoxide in ethanol (B145695), to form a resonance-stabilized enolate ion. google.com This nucleophilic enolate is then treated with 4-nitrobenzyl bromide, which introduces the 4-nitrophenylmethyl group at the α-carbon via an SN2 reaction.

Following the first alkylation, a second deprotonation is carried out on the resulting diethyl 2-(4-nitrophenyl)malonate. The presence of the remaining acidic α-hydrogen allows for the formation of a new enolate. This enolate is subsequently alkylated with a methylating agent, such as methyl iodide, under reflux conditions to install the final methyl group. This second step often requires more forcing conditions, such as elevated temperatures of 80–100°C, due to the increased steric hindrance around the α-carbon. The final product is then isolated, with typical yields ranging from 65% to 75% after purification.

Impact of Alkylation Order on Yield and Regioselectivity

The preferred and more efficient pathway involves first introducing the larger 4-nitrophenyl group, followed by the smaller methyl group. This sequence minimizes steric hindrance during the second alkylation step. When diethyl methylmalonate is alkylated with 4-nitrobenzyl bromide, the reaction is less efficient.

Alkylation OrderFirst Alkylating AgentSecond Alkylating AgentFinal Product Yield
Optimized 4-Nitrobenzyl bromideMethyl iodide72%
Reversed Methyl iodide4-Nitrobenzyl bromide42%
This table illustrates the significant impact of alkylation sequence on the final yield of this compound.

This data clearly indicates that introducing the sterically demanding 4-nitrophenyl group first leads to a more accessible substrate for the subsequent methylation, thereby maximizing the reaction yield.

Base-Mediated Synthesis in Polar Aprotic Solvents

The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) offers an alternative to classical alcohol-based solvent systems. These solvents can enhance reaction rates and accommodate a wider range of bases, including strong hydride bases.

Sodium Hydride-Mediated Reaction Systems

Sodium hydride (NaH) is a powerful, non-nucleophilic base frequently used for the deprotonation of malonic esters in polar aprotic solvents. nih.govntu.edu.sg In the synthesis of related compounds, such as diethyl 2-(2-fluoro-4-nitrophenyl)malonate, a suspension of 60% NaH in dry DMF is used to efficiently generate the diethyl malonate enolate at 0°C. chemicalbook.com The alkylating agent is then added to this solution.

The protocol involves the careful addition of diethyl malonate to a suspension of NaH in DMF. chemicalbook.com This is followed by the sequential addition of the alkyl halides. The use of DMF as a solvent is advantageous as it readily dissolves the intermediate enolate salts. However, caution is necessary as NaH can react with DMF, especially at elevated temperatures, potentially leading to byproduct formation. nih.gov Therefore, temperature control is crucial for optimizing yield and purity.

Alternative Base Systems and Reaction Condition Optimization

Beyond sodium hydride, other base systems can be effectively employed in polar aprotic solvents. Potassium carbonate (K₂CO₃) is a milder and safer alternative that has proven effective for the alkylation of malonic esters. phasetransfercatalysis.com While often used in phase-transfer catalysis, it can also be used directly in solvents like DMF.

Optimization of reaction conditions is critical for maximizing yield and minimizing side reactions. Key parameters include:

Base Stoichiometry: Using a slight excess of the malonate relative to the base can help reduce the formation of undesired dialkylated byproducts in monoalkylation steps. nih.gov

Temperature: Initial deprotonation is often performed at lower temperatures (e.g., 0°C) to control the exothermic reaction, while the subsequent alkylation may require heating to proceed at a reasonable rate. nih.govchemicalbook.com

Solvent Purity: The use of dry, freshly distilled polar aprotic solvents is essential, as bases like sodium hydride react violently with water. beilstein-journals.org

By carefully selecting the base and optimizing reaction parameters, these methods provide robust alternatives for the synthesis of this compound.

Phase-Transfer Catalysis (PTC) in Compound Synthesis

Phase-transfer catalysis (PTC) offers a highly efficient and scalable method for the alkylation of malonic esters. This technique facilitates the reaction between a water-soluble base and a substrate dissolved in an organic solvent by using a catalyst that can transport the base's anion (e.g., hydroxide (B78521) or carbonate) into the organic phase.

For the synthesis of this compound and its precursors, PTC provides several advantages, including milder reaction conditions, the use of less hazardous bases like potassium carbonate, and often higher yields. phasetransfercatalysis.com The process typically involves a biphasic system of an organic solvent (e.g., toluene) and an aqueous solution of a base.

Recent advancements have demonstrated the use of PTC for the asymmetric methylation of diethyl 2-(4-nitrophenyl)malonate. Chiral catalysts such as (S,S)-3,4,5-trifluorophenyl-NAS bromide have been used to achieve high enantiomeric excess. researchgate.net While the primary goal of these studies was chirality, the underlying methodology can be adapted for a non-chiral synthesis by omitting the chiral component of the catalyst. These PTC methods can achieve yields in the range of 80–85% under mild conditions, making it an attractive and efficient synthetic route. Common phase-transfer catalysts for malonate alkylation include quaternary ammonium (B1175870) salts and crown ethers like 18-crown-6. google.comscribd.com

ParameterClassical AlkylationNaH in DMFPhase-Transfer Catalysis
Typical Base Sodium EthoxideSodium HydridePotassium Carbonate
Solvent EthanolDMF, DMSOToluene / Water
Temperature Reflux (80-100°C)0°C to elevated tempsRoom Temperature to 50°C
Typical Yield 65-75%Variable80-85%
This table provides a comparative overview of the different synthetic methodologies.

Application of PTC for Enhanced Reaction Efficiency

Phase-transfer catalysis (PTC) has emerged as an advanced technique to improve the synthesis of malonate derivatives under milder conditions. This methodology utilizes a phase-transfer catalyst to shuttle the malonate anion from an aqueous or solid phase into an organic phase where the alkylating agent resides, thus accelerating the reaction. For the synthesis of this compound, non-chiral PTC approaches can achieve yields in the range of 80–85% under mild conditions, offering a significant improvement over traditional methods that may require elevated temperatures. The efficiency of PTC lies in its ability to increase reaction rates and often eliminate the need for anhydrous solvents, contributing to a more efficient and environmentally benign process.

Enantioselective Approaches for Chiral Malonate Derivatives (Contextual Review)

While this compound is an achiral molecule, the broader field of malonate synthesis has seen significant progress in enantioselective methods to produce chiral derivatives with quaternary carbon stereocenters. researchgate.net These chiral building blocks are highly valuable in pharmaceutical synthesis. frontiersin.org A contextual review of these approaches provides insight into the sophisticated catalytic systems available.

Asymmetric phase-transfer catalysis is a prominent strategy. For instance, the asymmetric methylation of the precursor, diethyl 2-(4-nitrophenyl)malonate, can be achieved with high enantiomeric excess (95% ee) using chiral PTCs like (S,S)-3,4,5-trifluorophenyl-NAS bromide. researchgate.net Other organocatalytic methods, such as those employing bifunctional thiourea (B124793) or squaramide derivatives based on Cinchona alkaloids, have been effective in the asymmetric Michael addition of malonates to various acceptors, yielding products with high enantioselectivity (up to 99% ee). nih.govmetu.edu.tr Furthermore, metal-based catalysis, such as nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters, provides another powerful route to highly functionalized chiral cyclopentenones. nih.govd-nb.info

Table 1: Contextual Overview of Enantioselective Methods for Malonate Derivatives
MethodologyCatalyst TypeKey FeaturesReported Enantiomeric Excess (ee)
Asymmetric Phase-Transfer Catalysis (PTC)Chiral Quaternary Ammonium Salts (e.g., binaphthyl-modified)Effective for α-alkylation of malonates. researchgate.netfrontiersin.orgUp to 98% ee researchgate.net
Organocatalysis (Michael Addition)Bifunctional Thiourea/Urea or Squaramide CatalystsDesymmetrization of unsaturated diketones or addition to nitroolefins. nih.govmetu.edu.trUp to 99% ee metu.edu.tr
Metal-Catalyzed DesymmetrizationChiral Phosphinooxazoline/Nickel ComplexArylative cyclization of alkynyl malonates. nih.govd-nb.infoGenerally 77-94% ee nih.gov
Phosphine-Catalyzed AdditionChiral PhosphepinesAsymmetric γ-additions to γ-substituted allenoates. nih.govpnas.orgGood enantioselectivities reported nih.gov

Industrial-Scale Production Techniques

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires methodologies that prioritize safety, efficiency, reproducibility, and waste reduction.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis. nih.gov By pumping reagents through a heated and pressurized reactor column, superior control over reaction parameters such as temperature, pressure, and residence time is achieved. almacgroup.com For the production of this compound, a continuous flow process has been developed where diethyl malonate and the requisite alkylating agents are passed through a column packed with solid sodium ethoxide. This setup, operating at 10 bar and 100°C, achieves a 90% conversion rate in just 30 minutes. The product can be isolated with 98% purity via inline distillation, and the method has been shown to reduce solvent waste by 40% compared to batch processes.

Process Scalability and Reproducibility Considerations

The primary advantage of continuous flow reactors is their straightforward scalability. almacgroup.com Instead of engineering progressively larger and more difficult-to-control batch reactors, production can be increased by either running the flow reactor for longer periods or by "numbering up"—running multiple reactors in parallel. This approach ensures high reproducibility between batches, as the reaction conditions are precisely controlled and homogenous. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating the risks associated with exothermic reactions that can be problematic in large batch vessels. almacgroup.com Furthermore, the integration of inline purification steps, such as distillation or extraction, streamlines the manufacturing process and ensures consistently high product purity.

Reductive Cyclization Approaches (for related nitrophenyl precursors)

The 4-nitrophenyl group in this compound and related precursors is not merely a structural component but a versatile functional handle for subsequent transformations. A key reaction is its reduction to an amino group, which can then participate in an intramolecular cyclization to construct various nitrogen-containing heterocyclic systems. This strategy is particularly prominent in the synthesis of quinolines, a core structure in many pharmaceuticals. acs.orgwikipedia.orgorganic-chemistry.org

In these synthetic routes, the nitroaromatic precursor is treated with a reducing agent (e.g., iron in acidic media, tin(II) chloride, or catalytic hydrogenation), generating an in-situ aniline (B41778) derivative. acs.orgorganic-chemistry.org This intermediate can then undergo an acid-catalyzed intramolecular condensation and dehydration, a process central to named reactions like the Friedländer or Pfitzinger syntheses, to form the quinoline (B57606) ring system. wikipedia.orgmdpi.com The reactivity of the precursor is critically directed by the nitro group, making it an essential intermediate for accessing complex bioactive molecules.

Comparative Analysis of Synthetic Protocols: Yield, Purity, and Efficiency

Table 2: Comparative Analysis of Synthetic Protocols
ProtocolTypical YieldProduct PurityReaction ConditionsEfficiency & Scalability Notes
Sodium Ethoxide-Mediated (Batch)65-75% Dependent on recrystallization Elevated temperatures (80–100°C) required for second alkylation. Standard lab-scale method; scalability can be challenging due to exotherm control.
Phase-Transfer Catalysis (PTC)80-85% Generally high, purification via standard methods.Mild conditions (e.g., 25°C). Improved yield and milder conditions; reduces need for strictly anhydrous solvents.
Continuous Flow Reactor90% conversion >98% (with inline distillation) Elevated temperature and pressure (100°C, 10 bar). Highly efficient (30 min residence time), excellent scalability and reproducibility, 40% less solvent waste.

The classical sodium ethoxide method, while foundational, is surpassed in both yield and efficiency by more modern approaches. Phase-transfer catalysis offers a significant improvement, providing higher yields under much milder conditions. However, for industrial production, the continuous flow method is demonstrably superior, offering the highest conversion and purity combined with rapid reaction times, reduced waste, and enhanced safety and scalability.

Chemical Reactivity and Transformation Pathways of Diethyl 2 Methyl 2 4 Nitrophenyl Malonate

Transformations Involving the Nitro Group

The nitroaromatic moiety is a versatile functional group that can undergo several important transformations, primarily reduction to an amino group, which then serves as a precursor for further synthetic modifications.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For Diethyl 2-methyl-2-(4-nitrophenyl)malonate, this conversion to Diethyl 2-amino-2-(4-aminophenyl)malonate is readily achievable through various established methods. Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Chemical reduction methods are also widely applicable. These often involve the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. These methods are valued for their reliability and effectiveness in reducing nitroarenes without affecting the ester groups. The choice of reducing agent can be critical to ensure chemoselectivity, especially in more complex molecules. For instance, sodium borohydride (B1222165) (NaBH4) alone is generally not effective for the reduction of nitroarenes, but its reactivity can be enhanced with additives like transition metal complexes.

Table 3.1: Common Reagents for Nitro Group Reduction

Reagent/Catalyst Typical Conditions Notes
H₂/Pd-C Methanol (B129727) or Ethanol (B145695), room temperature, 1-4 atm H₂ High efficiency, may affect other reducible groups.
H₂/Raney Ni Ethanol, room temperature to 50°C Alternative to Pd/C, useful if dehalogenation is a concern.
Fe/HCl or Fe/CH₃COOH Reflux Classical method, cost-effective for large-scale synthesis.

The primary aromatic amine, Diethyl 2-amino-2-(4-aminophenyl)malonate, obtained from the reduction of the nitro group, can undergo diazotization to form a highly versatile diazonium salt intermediate. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

The resulting diazonium salt is an important synthetic intermediate that can be converted into a wide array of functional groups through reactions such as the Sandmeyer reaction (using copper(I) salts to introduce halides or a cyano group), the Schiemann reaction (for the introduction of fluorine), and hydrolysis to form a phenol. This pathway significantly enhances the synthetic utility of the original malonate ester, allowing for the introduction of diverse substituents onto the aromatic ring.

Reactions at the Ester Functionalities

The diethyl ester groups of the malonate are susceptible to reactions typical of carboxylic acid esters, primarily hydrolysis and transesterification.

The hydrolysis of the diethyl ester groups to the corresponding dicarboxylic acid, 2-methyl-2-(4-nitrophenyl)malonic acid, can be achieved under either acidic or basic conditions. However, the hydrolysis of sterically hindered 2,2-disubstituted malonates can be challenging. beilstein-journals.orgnih.gov

Under basic conditions (saponification), using a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution, the reaction yields the disodium (B8443419) salt of the malonic acid. Subsequent acidification is required to protonate the carboxylate groups. Vigorous conditions, such as elevated temperatures, may be necessary to drive the hydrolysis to completion.

Acid-catalyzed hydrolysis, typically performed by heating the ester in the presence of a strong acid like hydrochloric or sulfuric acid in an aqueous medium, can also be employed. A significant consideration in the hydrolysis of malonic acid derivatives is the propensity of the resulting malonic acid to undergo decarboxylation upon heating. beilstein-journals.org For a 2,2-disubstituted malonic acid, this thermal decarboxylation would lead to the formation of 2-(4-nitrophenyl)propanoic acid. Studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that vigorous acidic hydrolysis can lead directly to the decarboxylated acetic acid derivative in good yield, as the intermediate malonic acid is unstable under the reaction conditions. beilstein-journals.orgbeilstein-journals.org

Table 3.2: Hydrolysis Conditions for Diethyl Arylmalonates

Conditions Expected Product Potential Side Product Reference Finding
1. NaOH(aq), EtOH, Reflux2. H₃O⁺ 2-methyl-2-(4-nitrophenyl)malonic acid None Standard saponification

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this reaction can be catalyzed by either an acid or a base. For example, reacting the diethyl ester with an excess of methanol in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to an equilibrium mixture containing the corresponding dimethyl ester, Dimethyl 2-methyl-2-(4-nitrophenyl)malonate, and the mixed methyl ethyl ester.

To drive the reaction to completion, the alcohol reactant is typically used as the solvent, and the lower-boiling alcohol byproduct (in this case, ethanol) can be removed by distillation. This process is a fundamental reaction of esters and is implicitly applicable to the target compound based on the well-established chemistry of malonic esters. wikipedia.org

Carbon-Carbon Bond Forming Reactions

The absence of an acidic proton at the α-carbon of this compound prevents its participation in typical malonic ester alkylation reactions. However, the molecule can undergo intramolecular carbon-carbon bond forming reactions under specific conditions.

One important transformation is the intramolecular Friedel-Crafts acylation to form an indanone ring system. This reaction typically requires the conversion of one of the ester groups into a more reactive acylating agent, such as an acid chloride. For instance, selective mono-hydrolysis of the diethyl ester to the corresponding monoacid, followed by conversion to the acid chloride (e.g., using thionyl chloride), would generate a substrate capable of intramolecular cyclization. google.com

In the presence of a Lewis acid catalyst, such as aluminum chloride, the acylium ion generated from the acid chloride can attack the aromatic ring (activated by the amino group after reduction of the nitro group) at the ortho position to the substituent, leading to the formation of a six-membered ring and yielding a substituted indanone derivative. This type of cyclization is a powerful method for constructing fused ring systems. nih.govorganic-chemistry.org

Knoevenagel Condensation Reactions with Carbonyl Compounds

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction that results in the elimination of a water molecule. wikipedia.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org The product is typically an α,β-unsaturated dicarbonyl compound or a related derivative. thermofisher.com The reaction is generally catalyzed by a weak base, such as an amine like piperidine, which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone reactant. wikipedia.orgthermofisher.com

Active methylene compounds suitable for this reaction typically have two electron-withdrawing groups attached to a CH₂ group. thermofisher.com Diethyl malonate is a classic example of such a compound. wikipedia.org For this compound, the presence of the quaternary carbon means it does not have an active methylene hydrogen to be deprotonated directly. However, related malonate esters are known to participate in Knoevenagel-type reactions. For the parent compound, diethyl malonate, the mechanism involves the formation of a carbanion by the base, which then attacks the carbonyl carbon of an aldehyde or ketone. amazonaws.com Subsequent proton transfer and elimination of water yield the final condensed product. amazonaws.com Aldehydes are known to react much more rapidly than ketones in these condensations. thermofisher.com this compound can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.

Table 1: Key Features of the Knoevenagel Condensation

FeatureDescription
Reactants An active methylene compound (e.g., a malonic ester) and a carbonyl compound (aldehyde or ketone). wikipedia.org
Catalyst Typically a weak organic base such as piperidine, pyridine, or an amino acid. wikipedia.orgamazonaws.com
Mechanism 1. Deprotonation of the active methylene group to form a carbanion/enolate. amazonaws.com 2. Nucleophilic attack of the carbanion on the carbonyl carbon. amazonaws.com 3. Dehydration to form an α,β-unsaturated product. wikipedia.org
Byproduct Water. thermofisher.com
Significance Forms a new carbon-carbon double bond. thermofisher.com

Michael Addition Reactions (Contextual to Malonates with α,β-unsaturated carbonyls)

The Michael addition is a highly significant, atom-economical method for forming carbon-carbon bonds. nih.gov It involves the 1,4-addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, referred to as the Michael acceptor. lscollege.ac.in Malonates, such as diethyl malonate, are classic examples of doubly stabilized carbon nucleophiles (Michael donors) used in this reaction. lscollege.ac.in

The reaction mechanism begins with the deprotonation of the malonate by a base to generate a stabilized carbanion (enolate). lscollege.ac.in This nucleophile then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new C-C bond and a resulting enolate intermediate. lscollege.ac.in This intermediate is then protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final 1,4-adduct. lscollege.ac.in The resulting product from the addition of a malonate contains a useful 1,5-dicarbonyl pattern. lscollege.ac.in

While this compound itself lacks the acidic α-hydrogen necessary to act as a Michael donor, the reactivity of its parent structure, diethyl malonate, provides the essential context for this class of reactions. The development of enantioselective Michael additions using organocatalysts has become a major area of research, allowing for the synthesis of chiral molecules with high stereocontrol. nih.govencyclopedia.pub

Table 2: General Characteristics of the Michael Addition with Malonates

ComponentRole & Examples
Michael Donor A stabilized carbon nucleophile (e.g., Diethyl malonate). lscollege.ac.in
Michael Acceptor An α,β-unsaturated compound (e.g., enones, enals, nitroalkenes). lscollege.ac.in
Base Used to generate the nucleophilic enolate from the donor (e.g., sodium ethoxide). wikipedia.org
Product A 1,5-dicarbonyl compound resulting from 1,4-conjugate addition. lscollege.ac.in
Key Bond Formed A new carbon-carbon single bond at the β-position of the acceptor. lscollege.ac.in

Decarboxylation Pathways

Thermal and Acid-Catalyzed Decarboxylation

The decarboxylation of malonic esters like this compound is a critical transformation that typically follows hydrolysis of the ester groups. askthenerd.com The malonic ester synthesis itself culminates in a decarboxylation step to produce a substituted carboxylic acid. wikipedia.org The process begins with the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, 2-methyl-2-(4-nitrophenyl)malonic acid, which can be achieved under acidic or basic conditions. askthenerd.com

This resulting β-keto acid (or more accurately, a malonic acid derivative) is thermally unstable. askthenerd.com Upon heating, it readily loses a molecule of carbon dioxide. wikipedia.org The reaction can also be facilitated by acid catalysis. askthenerd.com For instance, vigorous hydrolysis of similar compounds using a mixture of aqueous hydrobromic acid (HBr) and acetic acid at reflux temperatures has been shown to lead to both hydrolysis and complete decarboxylation. beilstein-journals.orgnih.gov The thermal instability of phenylmalonic acids with strong electron-withdrawing groups can lead to decarboxylation even under conditions intended only for hydrolysis. beilstein-journals.orgnih.gov

Formation of Substituted Propionic Acid Esters

The final product of the hydrolysis and subsequent decarboxylation of this compound is a substituted propionic acid. Specifically, the loss of one of the carboxyl groups from 2-methyl-2-(4-nitrophenyl)malonic acid results in the formation of 2-(4-nitrophenyl)propanoic acid.

Hydrolysis: The two ethyl ester groups of this compound are converted to carboxylic acid groups, yielding 2-methyl-2-(4-nitrophenyl)malonic acid.

Decarboxylation: This intermediate diacid, upon heating, loses CO₂, resulting in the formation of the final product. askthenerd.com

This pathway is analogous to the final step of the malonic ester synthesis, where a mono- or di-alkylated malonic ester is converted into a substituted acetic acid. wikipedia.org In this case, because the starting malonate is substituted with both a methyl and a 4-nitrophenyl group, the product is a derivative of propionic acid rather than acetic acid.

Applications As a Key Synthetic Building Block and Intermediate

Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Diethyl 2-methyl-2-(4-nitrophenyl)malonate provides an efficient entry point to several important classes of these molecules.

One of the most powerful applications of this compound is in the synthesis of 3,3-disubstituted oxindoles, a structural motif present in numerous biologically active natural products and pharmaceuticals. The synthesis is typically achieved through a tandem reaction sequence involving the reduction of the nitro group followed by an in-situ intramolecular cyclization (lactamization).

Various reducing agents and conditions can be employed to facilitate this transformation, each with specific advantages.

Table 1. Comparison of Reaction Conditions for Tandem Reduction-Cyclization to form Oxindoles.
Reducing SystemTypical ConditionsOutcome/SelectivityReference
Pd/C, H₂Methanol (B129727), Room Temperature, H₂ atmosphereEfficient reduction to the amine, promoting subsequent cyclization. nii.ac.jp
Pt/C, H₂Acetic Acid/Water, 65°C, H₂ pressureEffective for hydrogenation and subsequent in-situ cyclization, hydrolysis, and decarboxylation. google.com
Fe/AcOHIron powder in acetic acidA classic and cost-effective method for nitro group reduction leading to the oxindole (B195798). nii.ac.jp
Rh/C, N₂H₄·H₂OMethanol, Room TemperatureCan be used for selective reduction to the N-hydroxylamine, leading to N-hydroxy-oxindoles. semanticscholar.org
This table summarizes common methodologies for the reductive cyclization of 2-alkyl-2-(2-nitrophenyl)malonates, a reaction pathway directly applicable to this compound.

The pyrrolidine (B122466) ring is another vital heterocyclic scaffold found in natural products and synthetic drugs. unibo.itnih.gov While direct cycloaddition using this compound is not typical, its reduced form, diethyl 2-amino-2-methylmalonate, is a key precursor. The synthesis of highly substituted pyrrolidines can be achieved through multicomponent reactions, such as a [3+2] cycloaddition. nih.govmdpi.com

In this approach, the amino group of the reduced malonate can react with an aldehyde or ketone to form an in-situ azomethine ylide. This intermediate then acts as a 1,3-dipole, reacting with a suitable dipolarophile (like an activated alkene) to construct the five-membered pyrrolidine ring. nih.govdurham.ac.uk This strategy allows for the rapid assembly of complex pyrrolidine structures with multiple stereocenters and points of diversity, making it a valuable tool in medicinal chemistry. mdpi.comnih.gov

Precursor to Biologically Relevant Scaffolds and Pharmaceutical Intermediates

The structural features of this compound make it an excellent starting point for the synthesis of important pharmaceutical compounds, particularly those requiring an aryl-substituted quaternary carbon.

2-Arylpropionic acids are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), with Flurbiprofen being a key example. frontiersin.orgnih.gov The synthesis of Flurbiprofen and its analogs can be envisioned starting from a suitably substituted nitrophenylmalonate precursor. google.comunits.it The synthetic sequence leverages the reactivity of the nitro group to build the characteristic biphenyl (B1667301) core of the drug. nih.gov

A generalized pathway involves several key transformations:

Reduction: The nitro group is first reduced to an amino group using standard catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reducing agents. google.comunits.it

Diazotization: The resulting aniline (B41778) derivative is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a reactive diazonium salt. google.com

Coupling: The diazonium salt is then subjected to a coupling reaction (e.g., Gomberg-Bachmann or Suzuki-type reaction) with a benzene (B151609) derivative to form the crucial biphenyl linkage. units.itgoogle.com

Hydrolysis & Decarboxylation: Finally, the malonate ester is hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final 2-arylpropionic acid product. google.com

Table 2. Generalized Synthetic Pathway to 2-Arylpropionic Acids.
StepReaction TypeKey ReagentsIntermediate Formed
1Nitro Group ReductionH₂, Pd/C or Fe, NH₄ClDiethyl 2-(4-aminophenyl)-2-methylmalonate
2DiazotizationNaNO₂, HCl (aq)Diazonium salt intermediate
3Aryl CouplingBenzene (Gomberg) or Phenylboronic acid (Suzuki)Diethyl 2-(biphenyl-4-yl)-2-methylmalonate
4Saponification & Decarboxylation1. NaOH (aq), EtOH 2. H₃O⁺, Heat2-(Biphenyl-4-yl)propionic acid
This table outlines the key steps for converting a nitrophenylmalonate intermediate into a 2-arylpropionic acid, a core structure in many NSAIDs.

The synthesis of modern agrochemicals, such as herbicides, fungicides, and insecticides, often requires complex heterocyclic and aromatic building blocks. researchgate.netevonik.com Nitroaromatic compounds are widely used as industrial intermediates in the synthesis of these products. researchgate.netnih.gov this compound serves as a valuable precursor in this field due to the versatility of the nitro group, which can be transformed into a wide array of other functional groups. nih.govacs.org

This chemical handle allows for the introduction of functionalities necessary for biological activity. nih.gov For instance, the reduction of the nitro group to an amine opens up pathways to amides, sulfonamides, and various nitrogen-containing heterocycles, which are prevalent in agrochemical design. researchgate.net Furthermore, derivatives of diethyl malonate have been investigated for their own biological properties, including potential antifungal activity against plant pathogens like Fusarium oxysporum. mdpi.com

Table 3. Chemical Transformations of the Nitro Group for Agrochemical Scaffolds.
Initial GroupTransformationResulting GroupPotential Agrochemical Application
-NO₂ (Nitro)Reduction-NH₂ (Amine)Precursor for amides, ureas, sulfonamides, and N-heterocycles.
-NH₂ (Amine)Diazotization → Sandmeyer Reaction-Cl, -Br, -CNIntroduction of halogens or nitriles, common in pesticide structures.
-NH₂ (Amine)Diazotization → Schiemann Reaction-FFluorine incorporation to enhance metabolic stability and potency.
-NH₂ (Amine)Acylation-NHCOR (Amide)Core structure in many herbicides and fungicides.
This table illustrates how the nitro group of the title compound can be chemically modified to produce a variety of functional groups relevant to the synthesis of specialty agrochemicals.

Versatility in the Assembly of Complex Molecular Architectures

The utility of this compound extends beyond the synthesis of specific scaffolds to a more general role in the assembly of complex molecules. nih.gov Malonate esters are classic and powerful reagents for carbon-carbon bond formation, most notably through Michael additions to α,β-unsaturated carbonyl compounds. nih.gov This allows for the construction of elaborate carbon skeletons.

The combination of a stable quaternary carbon center, two ester groups for further modification or cyclization, and a chemically versatile nitroaromatic ring makes this compound a trifunctional building block. Its strategic use enables chemists to design synthetic routes that build molecular complexity in a controlled and stepwise manner, leading to diverse and intricate architectures for drug discovery and materials science.

Structural Elucidation and Spectroscopic Analysis in Academic Research

X-ray Crystallography Studies of the Compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. While a specific crystal structure for Diethyl 2-methyl-2-(4-nitrophenyl)malonate is not publicly available, analysis of its close analog, Diethyl 2-(4-nitrophenyl)malonate, provides a strong basis for predicting its structural properties.

Determination of Crystal Structure and Molecular Conformation

The molecular structure of this compound consists of a central quaternary carbon atom bonded to a 4-nitrophenyl group, a methyl group, and two ethoxycarbonyl (-COOEt) groups. It is anticipated that the molecule would adopt a conformation that minimizes steric strain between these bulky substituents.

The 4-nitrophenyl ring is expected to be oriented away from the two ethoxycarbonyl groups. The conformation of the diethyl ester groups is typically extended. The addition of the methyl group at the C2 position, compared to its parent analog Diethyl 2-(4-nitrophenyl)malonate, introduces further steric crowding. This would likely influence the torsion angles between the central carbon and the attached functional groups, forcing a more rigid and defined conformation in the solid state.

Based on analogs, the compound would be expected to crystallize in a common space group, such as a monoclinic system (e.g., P2₁/n), with the molecule populating the asymmetric unit. nih.govresearchgate.net

Table 1: Predicted Crystallographic and Molecular Parameters for this compound

ParameterPredicted Value/CharacteristicBasis for Prediction
Molecular FormulaC₁₄H₁₇NO₆Structural Composition
Molecular Weight295.29 g/molStructural Composition
Crystal SystemMonoclinic (likely)Analysis of related malonate structures
Space GroupP2₁/n or similar centrosymmetric group (likely)Common for achiral organic molecules
Molecular ConformationTetrahedral geometry at C2; extended ester chains; phenyl group positioned to minimize steric clash with ester and methyl groups.VSEPR theory and steric hindrance principles

Analysis of Intermolecular Interactions (e.g., C-H...O, C-H...π hydrogen bonding)

In the crystal lattice, molecules are held together by a network of weak intermolecular forces. For this compound, the primary interactions governing the crystal packing are expected to be C-H···O hydrogen bonds and C-H···π interactions.

The oxygen atoms of the carbonyl groups (C=O) and the nitro group (NO₂) are strong hydrogen bond acceptors. They would readily interact with hydrogen atoms from the methyl and ethyl groups, as well as the aromatic C-H groups of neighboring molecules. These C-H···O interactions are crucial in forming layered or chain-like supramolecular structures. nih.gov The presence of the C2-methyl group provides an additional C-H donor site compared to its unmethylated analog, potentially leading to a more complex and tightly packed hydrogen-bonding network.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent structure of a molecule in solution and for assessing its purity.

¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons of the 4-nitrophenyl group would appear as two doublets in the downfield region (typically δ 7.5-8.3 ppm) due to the strong electron-withdrawing effect of the nitro group. The ethyl groups would present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), likely around δ 4.2-4.3 ppm and δ 1.2-1.3 ppm, respectively. A key signal would be a singlet in the aliphatic region (predicted around δ 1.9-2.1 ppm) corresponding to the three protons of the C2-methyl group. The integration of these signals would correspond to a 2:2:4:6:3 ratio, confirming the structure.

The ¹³C NMR spectrum provides information on the carbon framework. The two carbonyl carbons of the ester groups are expected in the δ 168-172 ppm range. The aromatic carbons would appear between δ 124 ppm and δ 150 ppm, with the carbon bearing the nitro group being the most downfield. The central quaternary carbon (C2) would be a unique signal, predicted around δ 55-60 ppm. The methylene carbons of the ethyl groups would resonate around δ 62-63 ppm, while the methyl carbons of the ethyl groups and the C2-methyl group would appear in the upfield region (δ 14-25 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

AssignmentPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
C2-CH₃~1.9 - 2.1Singlet (s)~20 - 25
-OCH₂CH₃~1.2 - 1.3Triplet (t)~14
-OCH₂CH₃~4.2 - 4.3Quartet (q)~62 - 63
C=O--~168 - 172
Aromatic C-H (ortho to NO₂)~8.1 - 8.3Doublet (d)~124
Aromatic C-H (meta to NO₂)~7.5 - 7.7Doublet (d)~130
Aromatic C-NO₂--~148
Aromatic C-C(Malonate)--~145
Quaternary C2--~55 - 60

Advanced NMR Techniques for Stereochemical Analysis (Contextual)

Since this compound is an achiral molecule, advanced NMR techniques would be used for structural confirmation rather than stereochemical determination. Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the 4-nitrophenyl ring, the C2-methyl group, and the diethyl malonate core. NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to identify through-space correlations, for example, between the C2-methyl protons and the ortho-protons of the phenyl ring, helping to confirm the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₇NO₆), the exact molecular weight is 295.1056 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at m/z = 295. The fragmentation of malonate esters is well-characterized and typically involves the loss of groups attached to the ester functions. mdpi.com Common fragmentation pathways for this molecule would include:

Loss of an ethoxy radical (-•OCH₂CH₃): [M - 45]⁺ leading to a peak at m/z = 250.

Loss of an ethoxycarbonyl radical (-•COOCH₂CH₃): [M - 73]⁺ resulting in a fragment at m/z = 222.

Cleavage of the C2-substituents: Loss of the methyl radical (-•CH₃) to give [M - 15]⁺ at m/z = 280, or loss of the 4-nitrophenyl group.

Rearrangement and loss of ethanol (B145695): A McLafferty rearrangement could lead to the loss of ethylene (B1197577) (C₂H₄), followed by other fragmentations.

The presence of the nitroaromatic group would also lead to characteristic fragments, such as a peak for the nitrophenyl cation at m/z = 122 or related structures. The combination of these fragments provides a molecular fingerprint that confirms the compound's identity. mdpi.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Fragment IdentityFragmentation Pathway
295[M]⁺˙Molecular Ion
280[M - CH₃]⁺Loss of methyl radical
250[M - OCH₂CH₃]⁺Loss of ethoxy radical
222[M - COOCH₂CH₃]⁺Loss of ethoxycarbonyl radical
122[C₆H₄NO₂]⁺Cleavage of the nitrophenyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique employed in the structural elucidation of organic compounds, providing valuable insights into the functional groups present within a molecule. For this compound, IR spectroscopy allows for the identification of its key structural components: the ester groups, the aromatic nitro group, and the aliphatic carbon framework. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of these functional groups, thereby corroborating the compound's molecular structure.

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds. The most prominent of these are the carbonyl (C=O) stretching vibrations of the two ester groups. Due to the electronic environment of the malonate structure, these typically appear as strong absorptions in the region of 1750-1735 cm⁻¹. The presence of two ester functionalities may sometimes lead to a broadening or splitting of this band.

Another key feature of the spectrum is the absorptions arising from the nitro (NO₂) group attached to the phenyl ring. The asymmetric and symmetric stretching vibrations of the N-O bond are characteristic and are expected to produce strong bands around 1525 cm⁻¹ and 1345 cm⁻¹, respectively. These bands are a clear indication of the presence of the nitroaromatic moiety.

The aromatic C-H stretching vibrations of the benzene (B151609) ring are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and ethyl groups will be observed just below 3000 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester groups will be evident in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100-3000MediumAromatic C-HStretching
~2980-2850MediumAliphatic C-HStretching
~1750-1735StrongEster C=OStretching
~1525StrongAromatic NO₂Asymmetric Stretching
~1465 & ~1380MediumAliphatic C-HBending
~1345StrongAromatic NO₂Symmetric Stretching
~1300-1000StrongEster C-OStretching

This detailed analysis of the infrared spectrum provides a comprehensive spectroscopic signature for this compound, enabling its unambiguous identification and structural confirmation in academic and industrial research settings.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT)

Prediction of Electronic Structure and Reactivity

There are no available Density Functional Theory (DFT) or other quantum chemical studies in the scientific literature that specifically detail the electronic structure or predict the reactivity of Diethyl 2-methyl-2-(4-nitrophenyl)malonate. Such calculations would typically provide insights into molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and electrostatic potential maps, which are fundamental for understanding the molecule's reactivity patterns.

Reaction Mechanism Studies and Transition State Analysis

While the compound undergoes reactions such as the reduction of the nitro group and hydrolysis of the ester functionalities, no computational studies on the mechanisms or transition state analyses for these transformations have been published. Research in this area would involve calculating the energy profiles of reaction pathways to identify transition states and intermediates, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Steric Effects

Specific molecular modeling studies focusing on the conformational analysis of this compound are not present in the available literature. A conformational analysis would identify the most stable arrangements of the molecule's flexible parts, such as the ethyl ester groups, and quantify the steric hindrance introduced by the methyl and nitrophenyl substituents at the quaternary carbon.

Investigation of Intramolecular and Intermolecular Interactions

Detailed computational investigations into the specific intramolecular and intermolecular interactions governing the structure and properties of this compound have not been reported. Such studies would typically identify and characterize non-covalent interactions, like hydrogen bonds or van der Waals forces, which are crucial for understanding the compound's physical properties and crystal packing. While studies exist for related compounds, this specific information is unavailable for the title molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.